Specific Scientific Field: Organic Synthesis
Summary of the Application: 2-Benzyloxy-5-methoxy-benzaldehyde is used in the synthesis of functionalized (benz)aldehydes via a two-step, one-pot procedure.
Methods of Application or Experimental Procedures: The procedure involves the use of a Weinreb amide in toluene at 0°C, with DIBAL-H added dropwise over 5 minutes.
Results or Outcomes: This methodology facilitates the effective synthesis of a variety of alkyl and aryl substituted benzaldehydes, including a 11C radiolabeled aldehyde.
Specific Scientific Field: Organic Chemistry
Summary of the Application: 2-Benzyloxy-5-methoxy-benzaldehyde can be used in benzylic oxidations and reductions.
Methods of Application or Experimental Procedures: The procedure involves the use of hot acidic permanganate solutions or catalyzed air-oxidations.
Results or Outcomes: This methodology facilitates the effective synthesis of a variety of substituted benzoic acids.
Summary of the Application: 2-Benzyloxy-5-methoxy-benzaldehyde can be used in the total synthesis of natural products containing benzofuran rings.
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific natural product being synthesized.
Results or Outcomes: This methodology facilitates the effective synthesis of a variety of natural products containing benzofuran rings.
Specific Scientific Field: Materials Science
Summary of the Application: 2-Benzyloxy-5-methoxy-benzaldehyde can be used as a starting material to synthesize corrosion-inhibiting Schiff bases.
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific Schiff base being synthesized.
Results or Outcomes: This methodology facilitates the effective synthesis of a variety of corrosion-inhibiting Schiff bases.
Specific Scientific Field: Food Chemistry
Summary of the Application: 2-Benzyloxy-5-methoxy-benzaldehyde is used as a flavor and fragrance ingredient.
Methods of Application or Experimental Procedures: The specific methods of application would depend on the specific flavor or fragrance being synthesized.
Results or Outcomes: This methodology facilitates the effective synthesis of a variety of flavors and fragrances.
Specific Scientific Field: Entomology
Summary of the Application: 2-Benzyloxy-5-methoxy-benzaldehyde has been used to examine the acaricidal activity of Periploca sepium oil and its active component against Tyrophagus putrescentiae.
Methods of Application or Experimental Procedures: The specific methods of application would depend on the specific acaricidal activity being examined.
Results or Outcomes: This methodology facilitates the effective examination of the acaricidal activity of Periploca sepium oil and its active component against Tyrophagus putrescentiae.
Summary of the Application: 2-Benzyloxy-5-methoxy-benzaldehyde can be used in the reduction of nitro groups and aryl ketones.
Methods of Application or Experimental Procedures: Reduction is easily achieved either by catalytic hydrogenation (H2 + catalyst), or with reducing metals in acid.
Results or Outcomes: This methodology facilitates the effective synthesis of a variety of amino and alkyl groups.
2-Benzyloxy-5-methoxy-benzaldehyde is an organic compound with the molecular formula C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol. It features a benzaldehyde functional group, which is characterized by the presence of a formyl group (-CHO) attached to a benzene ring. The compound also contains both methoxy (-OCH₃) and benzyloxy (-OCH₂C₆H₅) substituents, contributing to its unique chemical properties and potential biological activities. Its structure can be represented as follows:
textOCH3 |C6H4-O-CH2-C6H5 | CHO
The synthesis of 2-Benzyloxy-5-methoxy-benzaldehyde typically involves alkylation reactions. A common method includes:
2-Benzyloxy-5-methoxy-benzaldehyde finds applications in various fields:
Interaction studies involving 2-Benzyloxy-5-methoxy-benzaldehyde have revealed insights into its pharmacological profile:
Several compounds share structural similarities with 2-Benzyloxy-5-methoxy-benzaldehyde. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-(Benzyloxy)-2-hydroxybenzaldehyde | 52085-14-0 | 1.00 |
3-Benzyloxy-4-methoxybenzaldehyde | 6346-05-0 | 0.98 |
2-(Benzyloxy)-4-methoxybenzaldehyde | 32884-23-4 | 0.98 |
4-Methoxybenzaldehyde | 105-13-5 | 0.95 |
3-Hydroxybenzaldehyde | 623-05-2 | 0.93 |
What sets 2-Benzyloxy-5-methoxy-benzaldehyde apart from these compounds is its specific arrangement of methoxy and benzyloxy groups on the benzene ring, which may influence its reactivity and biological activity differently compared to other similar compounds.